Here's what we can glean from its chemical structure:
-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound, meaning it contains rings with atoms other than carbon, in this case, nitrogen. Heterocyclic compounds are known for their diverse biological activities.
The molecule combines two key heterocyclic structures: pyrazole and pyrazine. Pyrazoles and pyrazines are known to have various applications in medicinal chemistry [, ]. This suggests 6-Chloro-1H-pyrazolo[3,4-b]pyrazine could be a potential candidate for further investigation in drug discovery.
Further exploration might involve:
Research into the synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with different substituents could be undertaken to explore its potential for structure-activity relationship (SAR) studies.
Investigating the interaction of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with various biological targets could be a promising avenue for uncovering its potential therapeutic applications.
Computational modeling techniques could be used to predict the interaction of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine with biological targets, guiding further experimental work.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by its molecular formula and a molecular weight of 154.56 g/mol. This compound features a unique pyrazolo structure, which is a fused bicyclic system that includes a pyrazole ring and a pyrazine ring. The presence of chlorine at the 6-position contributes to its biological activity and chemical reactivity. It has been identified as a selective allosteric inhibitor of the SHP2 protein, making it significant in medicinal chemistry, particularly in cancer research .
While specific reactions involving 6-chloro-1H-pyrazolo[3,4-b]pyrazine are not extensively detailed in the literature, it is known to participate in various synthetic pathways leading to novel derivatives. These derivatives have been evaluated for their potential biological activities, including antimicrobial and anticancer properties. The compound can undergo nucleophilic substitutions and cyclization reactions, often involving hydrazine derivatives as reagents .
6-Chloro-1H-pyrazolo[3,4-b]pyrazine exhibits significant biological activities, particularly as an allosteric inhibitor of SHP2, which is implicated in various cancers. Studies have shown that derivatives synthesized from this compound demonstrate promising antibacterial and antifungal activities against various pathogens
The primary applications of 6-chloro-1H-pyrazolo[3,4-b]pyrazine include:
The synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine has been achieved through several methods:
Interaction studies have focused on the compound's role as an inhibitor of SHP2. Its mechanism involves binding to the allosteric site of the protein, which alters its activity and downstream signaling pathways associated with cell proliferation and survival in cancer cells. Further studies on its interactions with other proteins or enzymes could provide insights into its broader biological implications .
Several compounds share structural similarities with 6-chloro-1H-pyrazolo[3,4-b]pyrazine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Chloropyrazine-2-carboxylic acid hydrazide | 848952-83-0 | 0.65 | Contains a carboxylic acid group enhancing solubility |
3-Amino-6-chloropyrazine-2-carbaldehyde | 89284-26-4 | 0.65 | Amino group may enhance biological activity |
3-Amino-6-chloropyrazine-2-carboxamide | 1125-56-0 | 0.64 | Carboxamide functionality could improve stability |
(6-Chloropyrazin-2-yl)methanamine hydrochloride | 1357945-24-4 | 0.63 | Methanamine moiety may affect reactivity |
3-Amino-6-chloro-2-pyrazinecarbonitrile | 17231-50-4 | 0.63 | Carbonitrile group may introduce different reactivity |
3-Bromo-1H-pyrazolo[3,4-b]pyrazine | 81411-68-9 | 0.68 | Bromine substitution could alter electronic properties |
6-Chloro-1H-pyrazolo[3,4-b]pyridine | 63725-51-9 | 0.57 | Different heterocyclic structure affecting activity |
Each of these compounds exhibits unique properties that can influence their biological activities and applications in medicinal chemistry compared to 6-chloro-1H-pyrazolo[3,4-b]pyrazine.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine is a fused bicyclic heterocyclic compound comprising a pyrazole ring fused to a pyrazine ring at the 3,4-b positions. Its IUPAC name reflects the numbering of the pyrazine and pyrazole rings, with the chlorine substituent at position 6 of the pyrazine moiety. The molecular formula is C₅H₃ClN₄, and its molecular weight is 154.56 g/mol. The compound’s structure features a planar aromatic system with alternating single and double bonds, stabilized by resonance within the fused rings.
Property | Value |
---|---|
Molecular Formula | C₅H₃ClN₄ |
Molecular Weight | 154.56 g/mol |
CAS Number | 1260664-81-0 |
InChIKey | PGTUKZWBYWVLHW-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=C2C(=N1)C=NN2)Cl |
The synthesis of nitrogen-rich fused heterocycles like 6-chloro-1H-pyrazolo[3,4-b]pyrazine has evolved alongside advancements in heterocyclic chemistry. Early methods focused on stepwise condensation reactions, while modern approaches leverage continuous flow chemistry and catalytic processes. Key milestones include:
The compound’s nitrogen-rich core makes it a critical scaffold for:
Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)
The proton nuclear magnetic resonance spectrum of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine exhibits characteristic signals that confirm its structural identity. In dimethyl sulfoxide-d₆ (DMSO-d₆), the aromatic proton appears as a singlet at approximately δ 8.7 parts per million, corresponding to the hydrogen at the pyrazine ring carbon adjacent to the chlorine substituent [1] [2]. The nitrogen-hydrogen proton of the pyrazole ring typically resonates as a broad singlet around δ 12.5 parts per million, indicating hydrogen bonding interactions in solution [3] [4].
Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework. The pyrazine carbons resonate in the range δ 154-150 parts per million, with the chlorine-bearing carbon appearing downfield due to the electron-withdrawing effect of the halogen substituent [5] [6]. The remaining aromatic carbons are observed between δ 142-120 parts per million, consistent with the fused bicyclic aromatic system [3].
Vibrational Mode Assignments
The infrared spectrum of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine displays several characteristic absorption bands that confirm its structural features. The aromatic carbon-hydrogen stretching vibrations appear in the region 3280-3042 wavenumbers per centimeter, while the nitrogen-hydrogen stretch is observed around 3256 wavenumbers per centimeter [7] [8]. The carbon-nitrogen stretching vibrations, characteristic of the pyrazine and pyrazole rings, are found between 1545-1597 wavenumbers per centimeter [5] [4]. Aromatic carbon-carbon stretching modes appear at 1516-1429 wavenumbers per centimeter, and the carbon-chlorine stretching vibration is observed in the range 1120-683 wavenumbers per centimeter [6] [8].
Electrospray Ionization Mass Spectrometry
Mass spectrometric analysis using electrospray ionization in positive mode shows the molecular ion peak [M+H]⁺ at mass-to-charge ratio 155.01190, confirming the molecular weight of 154.56 grams per mole [1] [9]. The sodium adduct [M+Na]⁺ appears at mass-to-charge ratio 176.99384. Collision cross section measurements predict values of 125.0 square angstroms for the protonated molecule and 137.8 square angstroms for the sodium adduct [9].
While specific crystallographic data for 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has not been extensively published, analogous pyrazolopyrazine compounds typically crystallize in monoclinic crystal systems with space groups such as P21/c [10] [11]. The predicted density is approximately 1.5±0.1 grams per cubic centimeter based on molecular packing considerations [12] [13].
The crystal structure is stabilized by hydrogen bonding networks involving the nitrogen-hydrogen group of the pyrazole ring and nitrogen acceptors in adjacent molecules. Typical nitrogen-hydrogen···nitrogen hydrogen bonds have distances of approximately 2.8-3.0 angstroms [10] [11]. The planar aromatic system facilitates π-π stacking interactions with typical interplanar distances of 3.3-3.6 angstroms, contributing to the overall crystal stability [10].
The molecules arrange in layer structures where aromatic rings interact through π-π stacking forces. The chlorine substituent at the 6-position influences the packing arrangement and may participate in halogen bonding interactions with neighboring molecules [10] [15]. The compound exhibits thermal stability up to its melting point range of 190-195 degrees Celsius, above which thermal decomposition occurs [15] [13].
Computational Methodology
Density functional theory calculations on 6-Chloro-1H-pyrazolo[3,4-b]pyrazine and related compounds typically employ the B3LYP functional with 6-311++G(d,p) basis sets, which have proven reliable for nitrogen-rich heterocyclic systems [16] [17]. The polarized continuum model is often applied to account for solvent effects when relevant [16] [17].
Ground State Geometry Optimization
The optimized molecular geometry reveals a planar bicyclic structure with the pyrazole and pyrazine rings coplanar, facilitating extended π-conjugation. Bond lengths and angles are consistent with aromatic character, with carbon-nitrogen bond lengths typically ranging from 1.32-1.35 angstroms and carbon-carbon bonds around 1.39-1.42 angstroms [18] [19]. The chlorine substituent induces minimal geometric distortion while significantly affecting the electronic properties.
Electronic Properties
The electronic structure analysis indicates that 6-Chloro-1H-pyrazolo[3,4-b]pyrazine possesses electron-deficient character due to the presence of four nitrogen atoms in the bicyclic framework [16] [20]. The chlorine substituent further enhances this electron-poor nature through its inductive electron-withdrawing effect.
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Energies
Computational predictions for 6-Chloro-1H-pyrazolo[3,4-b]pyrazine suggest highest occupied molecular orbital energies in the range of -5.2 to -5.5 electron volts, while lowest unoccupied molecular orbital energies are estimated at -1.8 to -2.4 electron volts, based on calculations for analogous chlorinated pyrazolopyrazine systems [20] [21]. These values indicate a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 3.0-3.5 electron volts, suggesting moderate electronic reactivity [16] [20].
Orbital Distribution and Character
The highest occupied molecular orbital is primarily localized on the pyrazole ring and any attached aromatic substituents, while the lowest unoccupied molecular orbital is concentrated on the electron-deficient pyrazine ring [20] [21]. This distribution facilitates intramolecular charge transfer from the pyrazole donor to the pyrazine acceptor, contributing to the compound's photophysical and electronic properties [20] [22].
Reactivity Parameters
Density functional theory calculations provide insights into chemical reactivity through global descriptors such as chemical hardness (η), softness (s), electronegativity (χ), and global electrophilicity index (ω) [16] [18]. The presence of the chlorine substituent and the electron-deficient pyrazine ring results in enhanced electrophilic character compared to unsubstituted analogs [16] [17].
Dipole Moment and Molecular Electrostatic Potential
The calculated dipole moment is estimated to be in the range of 2.5-3.5 Debye units, reflecting the polar nature introduced by the chlorine substituent and the asymmetric nitrogen distribution [16] [23]. Molecular electrostatic potential maps reveal electronegative regions concentrated around the nitrogen atoms and chlorine, while electropositive regions are found near the hydrogen atoms [23] [24]. These electrostatic properties are crucial for understanding intermolecular interactions and binding affinities in biological systems [23].
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